

Mass spectrometry fragmentation pattern of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

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Compound of Interest

Compound Name: Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**. As a molecule incorporating a cyclohexane core, a hydroxyl group, and two methyl ester functionalities, its fragmentation is governed by a series of predictable yet complex pathways. This document elucidates the primary fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the causal factors behind observed spectral data. Detailed experimental protocols, data interpretation tables, and mechanistic diagrams are provided to serve as an authoritative resource for researchers engaged in the structural characterization of related compounds.

Introduction: The Structural Context

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is a multifunctional organic compound whose structural elucidation is critical in various fields, from synthetic chemistry to metabolite

identification. Mass spectrometry serves as a primary analytical tool for this purpose, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that confirms its unique structure. The presence of competing fragmentation sites—the hydroxyl group and two ester functions on a flexible cyclohexyl ring—necessitates a nuanced understanding of mass spectrometric principles to accurately interpret the resulting spectra. This guide will deconstruct these fragmentation pathways, grounding the analysis in the fundamental principles of ion chemistry.

Ionization Techniques: A Deliberate Choice

The choice of ionization method is paramount as it dictates the nature of the initial ion and, consequently, its entire fragmentation cascade.

- Electron Ionization (EI): This is a high-energy "hard" ionization technique that imparts significant internal energy to the analyte molecule, producing a radical cation ($M+\bullet$).^[1] This excess energy promotes extensive fragmentation, providing a detailed and reproducible fingerprint of the molecule. However, for molecules with multiple functional groups like **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**, the molecular ion peak may be weak or entirely absent.^{[2][3]}
- Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact protonated ($[M+H]^+$) or adducted (e.g., $[M+Na]^+$) molecules with minimal in-source fragmentation.^[1] Subsequent fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID). This approach allows for a more systematic deconstruction of the molecule and is particularly useful for confirming the precursor ion's mass.

The selection between EI and ESI is therefore a strategic one: EI is superior for library matching and detailed structural fingerprinting, while ESI-MS/MS excels at confirming molecular weight and probing specific fragmentation pathways from a known precursor.

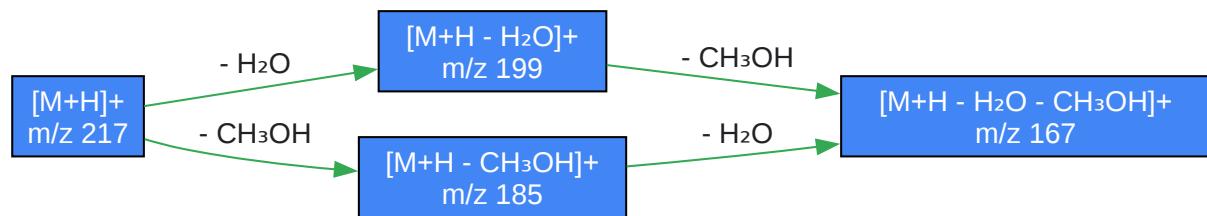
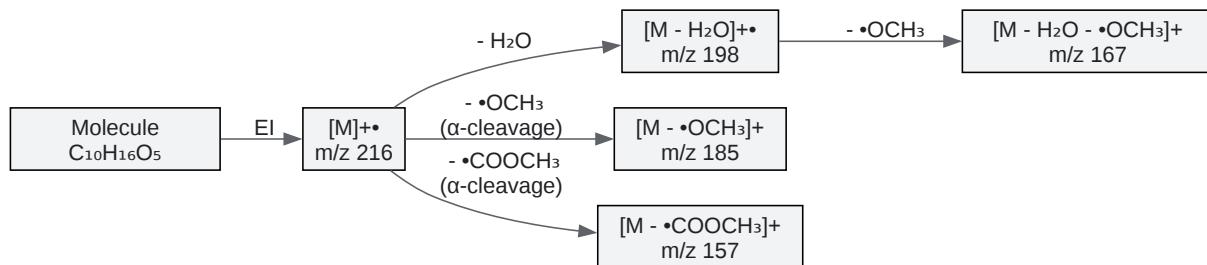
Predicted Fragmentation Pathways

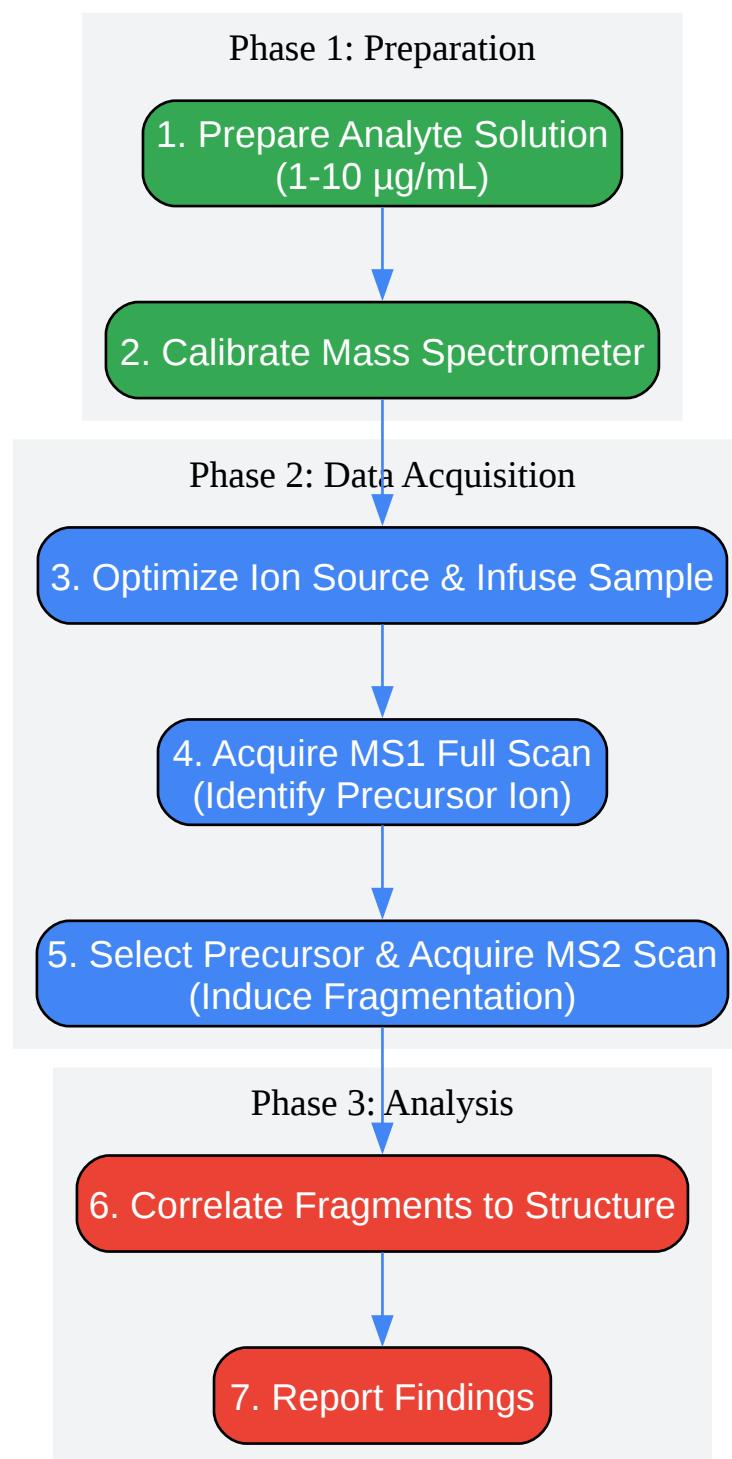
The fragmentation of **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** is a competitive process dominated by reactions characteristic of its constituent functional groups: alcohols and esters.

Electron Ionization (EI-MS) Fragmentation

Upon EI, the molecule forms a radical cation ($M+\bullet$) with a mass-to-charge ratio (m/z) of 216. This high-energy species rapidly undergoes fragmentation through several key pathways.

- Loss of Water (Dehydration): The hydroxyl group makes the molecule susceptible to the facile elimination of a neutral water molecule (18 Da), a hallmark fragmentation of cyclic alcohols. This leads to a prominent ion at m/z 198.
- α -Cleavage of Ester Groups: Alpha-cleavage, the breaking of the bond adjacent to a heteroatom, is a dominant pathway for esters.^{[4][5][6][7]}
 - Loss of a Methoxy Radical ($\bullet\text{OCH}_3$): Cleavage of the $\text{O}-\text{CH}_3$ bond results in the loss of a methoxy radical (31 Da) to form a stable acylium ion at m/z 185.
 - Loss of a Carbomethoxy Radical ($\bullet\text{COOCH}_3$): Cleavage of the $\text{C}-\text{C}$ bond between the ring and the ester group leads to the loss of a carbomethoxy radical (59 Da), yielding an ion at m/z 157.
- McLafferty Rearrangement: This classic rearrangement involves the transfer of a γ -hydrogen to a carbonyl oxygen, followed by β -cleavage.^{[8][9][10]} While possible, the cyclic structure and substitution pattern of this specific molecule may lead to more complex rearrangements rather than a simple, classic McLafferty fragmentation. Ring strain and the presence of other labile sites make direct cleavage and neutral loss pathways more probable.
- Sequential Fragmentations: The primary fragment ions undergo further decomposition. For example, the $[\text{M}-\text{H}_2\text{O}]^+\bullet$ ion at m/z 198 can subsequently lose a methoxy radical to yield a fragment at m/z 167.



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